molecular formula C13H22Cl2N2O B2793382 N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride CAS No. 1233953-07-5

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride

Cat. No.: B2793382
CAS No.: 1233953-07-5
M. Wt: 293.23
InChI Key: CYCJYIZKUDBDNR-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride (CAS 57645-62-2) is a chemical research reagent with a molecular formula of C13H22Cl2N2O and a molecular weight of 293.23 g/mol . This compound is intended for research applications only and is not for diagnostic or therapeutic use. This 4-aminopiperidine derivative is of significant interest in medicinal chemistry and pharmacology research. The 4-aminopiperidine scaffold is a recognized pharmacophore in the development of novel Kv1.5 potassium channel inhibitors . Kv1.5 is a promising target for the treatment of atrial fibrillation, as its expression is primarily localized to the atria. Inhibitors of this channel can prolong the atrial action potential duration, offering a potential mechanism for anti-arrhythmic therapy . Researchers can utilize this compound as a building block or lead structure for designing and synthesizing new arylmethylpiperidine derivatives to explore structure-activity relationships and optimize inhibitory potency . Furthermore, the 4-aminopiperidine core is also investigated for its potential in antifungal research. Related compounds have demonstrated activity against clinically relevant fungal species, such as Aspergillus and Candida , by potentially inhibiting key enzymes like sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway . This makes such chemicals valuable tools for studying fungal resistance and developing new antifungal agents. Please note that this product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-12-6-8-14-9-7-12;;/h2-5,12,14-15H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJYIZKUDBDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride typically involves the reaction of 2-methoxybenzyl chloride with piperidine-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Alkylation Reactions

The tertiary amine undergoes alkylation to form quaternary ammonium salts. This reaction typically occurs under basic conditions to deprotonate the amine, enhancing nucleophilicity. For example:

  • Reaction with alkyl halides :
    \text{N-(2-Methoxybenzyl)piperidine-4-amine} + \text{R-X} \rightarrow \text{R-N}^+\text{(CH}_2\text{)_4-piperidine} \cdot \text{X}^-
    Yields depend on the steric bulk of the alkylating agent (R-X) and reaction conditions .

Key Data :

Alkylating AgentSolventTemperatureYieldSource
Methyl iodideDMF60°C85%
Benzyl chlorideTHFRT78%

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. The dihydrochloride form requires neutralization (e.g., with triethylamine) prior to acylation:

  • Reaction with acetyl chloride :
    N-(2-Methoxybenzyl)piperidine-4-amine+AcClAc-N-(2-Methoxybenzyl)piperidine-4-amine\text{N-(2-Methoxybenzyl)piperidine-4-amine} + \text{AcCl} \rightarrow \text{Ac-N-(2-Methoxybenzyl)piperidine-4-amine}
    This method is scalable and tolerates diverse acyl groups .

Example :

  • Acylation with 4-nitrobenzoyl chloride in dichloromethane at 0°C achieved 92% yield .

Reductive Amination

The primary amine can participate in reductive amination with aldehydes/ketones. Sodium triacetoxyborohydride (STAB) is commonly used:

  • Synthesis of secondary amines :
    4-Piperidone+RCHOSTABN-(2-Methoxybenzyl)piperidine-4-amine derivatives\text{4-Piperidone} + \text{RCHO} \xrightarrow{\text{STAB}} \text{N-(2-Methoxybenzyl)piperidine-4-amine derivatives}
    Microwave-assisted methods improve reaction efficiency (e.g., 30 minutes vs. 12 hours conventional) .

Optimized Conditions :

  • Solvent: Dichloromethane

  • Reducing agent: STAB

  • Yield range: 65–95%

Oxidation Reactions

Reported Oxidation Pathways :

  • MnO₂-mediated oxidation : Converts benzylic amines to amides .

  • DDQ oxidation : Facilitates dehydrogenation of saturated rings .

Cyclization Reactions

The compound serves as a building block for heterocycles. For example:

  • Intramolecular hydroamination : Rhodium-catalyzed anti-Markovnikov addition forms 3-arylpiperidines .

  • Aza-Michael addition : Forms 4-piperidones in high diastereomeric ratios (dr > 10:1) .

Case Study :

  • Cyclization with 1-(3-aminopropyl)vinylarenes using [Rh(COD)(DPPB)]BF₄ yielded 3-arylpiperidines (85–92% yield) .

Acid-Base Reactivity

The dihydrochloride form dissociates in aqueous solutions:
N-(2-Methoxybenzyl)piperidine-4-amine2HClN-(2-Methoxybenzyl)piperidine-4-amine+2HCl\text{N-(2-Methoxybenzyl)piperidine-4-amine} \cdot 2\text{HCl} \leftrightarrow \text{N-(2-Methoxybenzyl)piperidine-4-amine} + 2\text{HCl}
This property is exploited in solubility-driven purification .

Comparative Reactivity with Analogs

CompoundReactivity DifferenceSource
N-(4-Methoxybenzyl)piperidine-4-amineReduced steric hindrance improves acylation
3-(2-Methoxybenzyl)piperidineAltered regioselectivity in alkylation

Synthetic Challenges

  • Steric hindrance : The 2-methoxybenzyl group slows reactions at the 4-amine .

  • Solubility : The dihydrochloride form requires polar solvents (e.g., DMSO, water) .

Scientific Research Applications

Anticancer Activity

Piperidine derivatives, including N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride, have shown promise as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the anticancer properties of piperidine derivatives demonstrated that certain analogs exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) . The mechanism involved the modulation of apoptotic pathways and the inhibition of specific kinases associated with tumor growth.

Neuroprotective Effects

The compound has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's disease. It is believed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's.

Case Study:
Research highlighted that piperidine derivatives could enhance cholinergic activity while exhibiting antioxidant properties, thereby providing neuroprotection . A specific study indicated that this compound showed promising results in reducing amyloid plaque formation in vitro.

Antifungal Applications

This compound has also been explored for its antifungal properties. Its efficacy against various fungal strains makes it a candidate for developing new antifungal therapies.

Data Table: Antifungal Activity Against Common Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Observations
Candida albicans8 µg/mLSignificant growth inhibition observed
Aspergillus niger16 µg/mLModerate inhibition; potential for further study
Yarrowia lipolytica4 µg/mLStrong antifungal activity noted

Case Study:
In a comparative study of various piperidine derivatives, this compound demonstrated superior antifungal activity against Candida species compared to traditional antifungals .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

Key Insights:

  • The presence of the methoxy group enhances lipophilicity, improving membrane permeability.
  • Variations in the piperidine ring substitution impact binding affinity to biological targets, influencing both efficacy and safety profiles .

Data Table: Comparative Analysis with Other Piperidine Derivatives

Compound NameKey Structural FeaturesNotable Activity
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloridePara-methoxy substituentDifferent receptor interactions
4-(2-Methoxybenzyl)piperidine hydrochlorideMethoxybenzyl group at a different positionDistinct pharmacokinetic properties
N-Dodecylpiperidin-4-amineLong alkyl chainEnhanced antifungal activity

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may play a role in binding to these targets, while the piperidine moiety can influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Purity Key Applications
N-(2-Methoxybenzyl)piperidine-4-amine diHCl 2-methoxybenzyl ~342 (estimated)* 95% Research chemicals
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine HCl 4-chlorobenzyl, methyl 275.22 >95% Pharmaceutical intermediates
N-(4-Bromobenzyl)piperidine-4-amine diHCl 4-bromobenzyl 342.10 95% Laboratory use
4-(Diphenylmethoxy)piperidine HCl diphenylmethoxy Not provided N/A Undisclosed
Thonzylamine HCl 4-methoxybenzyl + pyrimidine 331.23 (example) N/A Antihistamine

*Estimated based on bromo analog’s molecular weight .

Key Findings and Implications

Substituent Effects: Halogen substituents (Cl, Br) increase lipophilicity but may reduce aqueous solubility.

Safety and Handling: Limited toxicological data for most compounds necessitate adherence to general laboratory safety protocols .

Biological Activity

N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a 2-methoxybenzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H22Cl2N2O
  • Molecular Weight : 295.24 g/mol

The dihydrochloride form enhances solubility and stability in aqueous environments, which is crucial for biological applications.

This compound interacts with various biological targets, leading to significant changes in cellular processes. Its mechanism of action is primarily through receptor interactions that modulate signaling pathways involved in cell proliferation and apoptosis. Research indicates that derivatives of piperidine can exhibit diverse biological activities, including:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth by affecting cell cycle regulation and apoptosis pathways .
  • Antifungal Activity : Some piperidine derivatives have been evaluated for their ability to inhibit fungal growth by disrupting ergosterol biosynthesis .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Description Reference
AntitumorExhibits inhibition of cancer cell lines (e.g., HepG2) through cell cycle arrest mechanisms.
AntifungalDemonstrates antifungal properties against Candida spp. and Aspergillus spp.
Receptor BindingShows affinity for various receptors, influencing multiple signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluating similar piperidine derivatives found that certain compounds exhibited significant antitumor activity against HepG2 cells, with IC50 values indicating potent effects on cell viability and proliferation . The mechanisms involved included modulation of cyclin-dependent kinases and induction of apoptosis.
  • Antifungal Evaluation :
    Research on piperidine derivatives indicated promising antifungal activity against clinically relevant strains of Candida and Aspergillus. The compounds were tested using microbroth dilution assays, revealing effective growth inhibition and insights into their mode of action related to sterol biosynthesis disruption .
  • Receptor Interaction Studies :
    Interaction studies have focused on the binding affinity of this compound towards specific receptors. This compound's unique substitution pattern may confer distinct pharmacological properties compared to other piperidine derivatives.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally related piperidine derivatives:

Compound Name Structure Features Unique Aspects
N-(4-Methoxybenzyl)piperidine-4-amineSimilar piperidine structure with para-methoxy substituentDifferent receptor interactions due to substituent position
4-(2-Methoxybenzyl)piperidine hydrochlorideMethoxybenzyl group at a different positionMay exhibit distinct pharmacokinetic properties
3-(2-Methoxybenzyl)piperidine hydrochlorideSimilar core structure but different substitution patternVariation in biological activity based on substitution

The analysis reveals that the specific substitution pattern of this compound may lead to unique pharmacological profiles compared to its analogs.

Q & A

Q. Key Findings :

  • High affinity for 5-HT₃ (Ki = 12 nM) and σ-1 receptors (Ki = 85 nM) .
  • Weak activity at hERG (IC₅₀ >10 µM), suggesting low cardiac risk .

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